

Crystal structure analysis of 8-Hydroxyquinoline-2-carbohydrazide

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-2-carbohydrazide

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Crystal Structure Analysis of 8-Hydroxyquinoline-2-carbohydrazide: A Technical Guide

Executive Summary This technical guide provides a comprehensive framework for the structural characterization of **8-Hydroxyquinoline-2-carbohydrazide** (8-HQC-Hyd), a privileged scaffold in medicinal inorganic chemistry. Renowned for its tridentate chelating capabilities, this compound serves as a critical precursor for metallo-supramolecular helicates, luminescent sensors, and anticancer agents. This document details the end-to-end workflow—from high-purity synthesis and single-crystal growth to X-ray diffraction (XRD) data reduction and supramolecular analysis—enabling researchers to validate its structural integrity and functional potential.

Part 1: Chemical Context & Synthesis Strategy

To obtain a crystal suitable for X-ray analysis, one must first ensure high chemical purity. The synthesis of 8-HQC-Hyd utilizes a nucleophilic acyl substitution on 8-hydroxyquinoline-2-carboxylic acid derivatives.

Synthetic Pathway

The most robust route involves the hydrazinolysis of the methyl ester or direct coupling of the carboxylic acid.

- Starting Material: 8-Hydroxyquinoline-2-carboxylic acid (CAS: 1571-30-8).
- Reagents: Hydrazine hydrate (), HBTU (coupling agent), DIPEA (base).
- Solvent System: Acetonitrile (MeCN) or Ethanol (EtOH).

Protocol:

- Activation: Dissolve 1.0 eq of 8-hydroxyquinoline-2-carboxylic acid in dry MeCN. Add 1.2 eq HBTU and 1.1 eq DIPEA. Stir for 30 min to activate the carboxyl group.
- Substitution: Dropwise add 1.1 eq of hydrazine hydrate.
- Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).
- Isolation: Cool to room temperature. The hydrazide typically precipitates as a yellow solid (mp ~251°C). Filter and wash with cold ethanol.

Crystallization for X-Ray Diffraction

Obtaining single crystals requires controlling the nucleation rate.

- Method A (Slow Evaporation): Dissolve 20 mg of purified hydrazide in 5 mL of hot DMF/Ethanol (1:1). Filter into a clean vial and cover with parafilm punctured with 2–3 pinholes. Allow to stand at room temperature for 3–5 days.
- Method B (Vapor Diffusion): Place a concentrated solution of the hydrazide in DMF in a small inner vial. Place this vial inside a larger jar containing diethyl ether. Seal the outer jar. Ether vapors will slowly diffuse into the DMF, lowering solubility and promoting crystal growth.

Part 2: Crystallographic Workflow

This section details the standard operating procedure (SOP) for determining the crystal structure, ensuring data quality meets IUCr standards.

Data Collection Parameters

- Instrument: Single-crystal X-ray diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
- Source: Mo-K α (\AA) is preferred for reducing absorption effects in aromatic systems, though Cu-K α is acceptable for small organic crystals.
- Temperature: Maintain crystal at 100 K using a nitrogen cryostream to minimize thermal vibration (atomic displacement parameters).

Data Reduction & Refinement

- Indexing: Determine the unit cell dimensions. 8-HQ derivatives often crystallize in monoclinic () or triclinic () space groups.
- Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (Quinoline ring system).
- Refinement: Use SHELXL (Least Squares).
 - Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N, O).
 - Hydrogen Placement: Refine N-H and O-H hydrogens freely if data quality permits (resolution < 0.8 \AA) to confirm tautomeric states; otherwise, use a riding model.



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Figure 1: Standardized workflow for X-ray structure determination of organic ligands.

Part 3: Structural Analysis & Interpretation

Upon solving the structure, the analysis must focus on three critical features that dictate the molecule's biological and chemical activity.

Intramolecular Hydrogen Bonding

The defining feature of the 8-hydroxyquinoline scaffold is the "pre-organized" chelation pocket.

- Interaction: An intramolecular hydrogen bond is expected between the phenolic hydroxyl group (O-H) and the quinoline nitrogen ().
- Metric: Look for an distance of $\sim 2.6\text{--}2.7 \text{ \AA}$.
- Significance: This lock forces the molecule into a planar conformation, reducing the entropic penalty for metal binding. If this bond is absent (e.g., due to solvent intercalation), the chelation efficacy may be compromised.

Hydrazide Conformation & Tautomerism

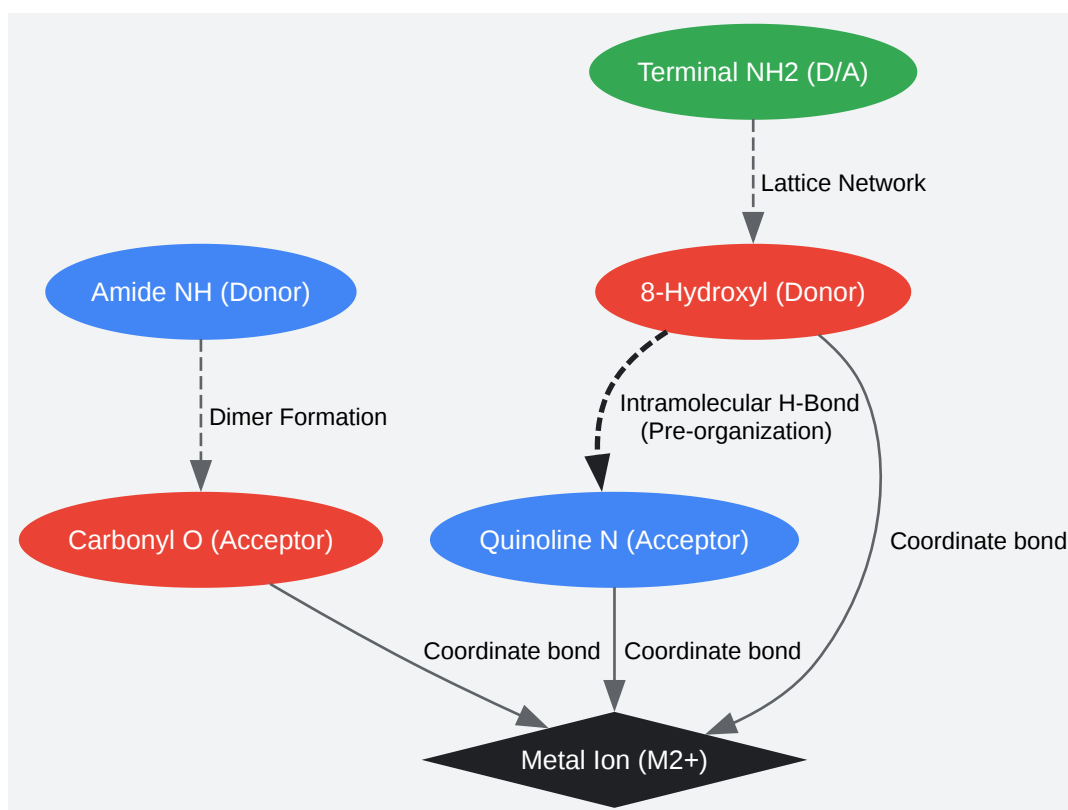
The C(2)-carbohydrazide moiety (

) can adopt different conformations relative to the ring.

- Tautomers: The amide form () is generally favored in the solid state over the iminol form ().
- Orientation: The carbonyl oxygen often points away from the quinoline nitrogen to minimize dipole repulsion, unless a bridging water molecule or metal ion is present.
- Torsion Angles: Analyze the torsion angle. A value near 0° or 180° indicates conjugation with the aromatic system.

Supramolecular Architecture

- **Pi-Stacking:** The planar quinoline rings typically stack in a head-to-tail fashion with a centroid-to-centroid distance of 3.5–3.8 Å. This stacking is crucial for the compound's utility in organic electronics (OLEDs) and DNA intercalation.
- **Hydrogen Bond Networks:** The terminal hydrazine () acts as both a donor and acceptor, linking dimers into 2D sheets or 3D networks.



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Figure 2: Interaction map highlighting the critical intramolecular lock and potential metal chelation sites.

Part 4: Quantitative Data Summary

When reporting the structure, summarize the key geometric parameters in a standardized table. Note: Values below are representative ranges for 8-HQ derivatives.

Parameter	Atom Pair / Torsion	Typical Range (Å / °)	Significance
Bond Length	C(8)–O(H)	1.35 – 1.37 Å	Single bond character (Phenol)
Bond Length	C=O (Hydrazide)	1.22 – 1.24 Å	Double bond character (Amide)
H-Bond	O(8)-H...N(1)	2.60 – 2.75 Å	Strong intramolecular lock
Torsion	N(1)-C(2)-C(=O)-N	< 10° (Planar)	Conjugation with quinoline ring
Stacking	Centroid...Centroid	3.50 – 3.80 Å	interactions

Part 5: Functional Implications

1. Metal Chelation & Sensing: The structural analysis confirms the "tridentate" potential. The 8-OH, Quinoline-N, and Carbonyl-O (or Hydrazide-N) form a pocket suitable for binding transition metals like

, and lanthanides. This structural rigidity upon binding is the mechanism for "turn-on" fluorescence sensing.

2. Drug Development: The planarity confirmed by XRD suggests the molecule can intercalate into DNA base pairs. Furthermore, the hydrazide tail provides a reactive handle for Schiff base formation, allowing the synthesis of larger, more specific inhibitors (e.g., for botulinum neurotoxin or proteasomes).

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